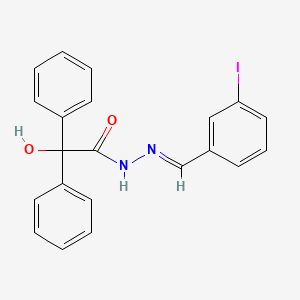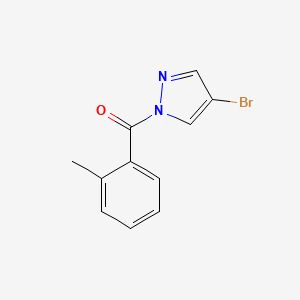![molecular formula C22H30N4O B5554575 2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)
2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including cyclo condensations, and the use of catalysts to enhance the reaction efficiency. For instance, a synthesis approach for related imidazole derivatives has been demonstrated, where a four-component cyclo condensation was used, indicating the potential complexity and steps involved in synthesizing such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using spectroscopic techniques and X-ray diffraction studies. These methods confirm the molecular configuration and help understand the spatial arrangement of atoms within the compound. For example, the crystal and molecular structure of related compounds have been extensively characterized, providing insights into their conformation and geometrical properties (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds like "2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline" may participate in various chemical reactions, demonstrating a range of reactivity due to the presence of functional groups like imidazole and piperidine. The synthesis and reactivity of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines under Cu-catalyzed conditions showcase the chemical versatility of these compounds (Rao, Mai, & Song, 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for understanding their behavior in different environments. Crystallography studies provide detailed insights into the crystal structure, which is essential for the development of materials and drugs (Akkurt et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental for determining the potential applications of a compound. Research on similar compounds, such as the study of spin-crossover Iron(II) complexes, highlights the importance of understanding the chemical properties that influence their functional applications (Nishi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Mixed Ligand Tricarbonyl Complexes
Research on mixed ligand tricarbonyl complexes involving imidazole derivatives, such as those studied by Mundwiler et al. (2004), demonstrates the potential for labeling bioactive molecules. These complexes, including imidazole and piperidine derivatives, show promise for modifying physico-chemical properties of conjugates, suggesting applications in drug design and molecular imaging (Mundwiler et al., 2004).
Solid Support Synthesis under Microwave Irradiation
Genç and Servi (2005) developed an efficient synthesis method for 2-arylamino-2-imidazolines, utilizing microwave irradiation for rapid reaction and improved yield. This technique, applicable to derivatives synthesized from dimethyl N-aryldithioimidocarbonates and ethylenediamine, hints at the potential for efficient synthesis of compounds including piperidine and imidazole rings (Genç & Servi, 2005).
Local Anesthetic Agents
A study on tetrasubstituted imidazole derivatives, including those similar to the query compound, by Ran, Li, and Zhang (2015) explored their synthesis and local anesthetic effects. This research suggests that such compounds could serve as potent local anesthetics, with minimal toxicity, compared to traditional anesthetics like lidocaine (Ran, Li, & Zhang, 2015).
Antimicrobial Activities
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives that showed promising antimicrobial activities. This underscores the potential of compounds with imidazole and piperidine components for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Heterocyclic Compound Synthesis
Research by Voinov, Grigor’ev, and Volodarsky (2000) on metalated aldonitrones reactions, leading to α-hydroxymethyl nitrones, provides a foundation for synthesizing novel organic compounds with potential applications in pharmaceuticals and material science. These findings indicate a broader scope for creating diverse imidazole and piperidine derivatives (Voinov, Grigor’ev, & Volodarsky, 2000).
Eigenschaften
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-[2-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-24(2)20-11-4-3-10-19(20)22(27)26-13-6-9-18(16-26)21-23-12-14-25(21)15-17-7-5-8-17/h3-4,10-12,14,17-18H,5-9,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNGCOWICHFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)


![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)
![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)
![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)
![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)
![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)
![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)


![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)